Technical Monograph: 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride
Technical Monograph: 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride
This technical guide provides an in-depth analysis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride , a bifunctional scaffold critical in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.
A Versatile Bifunctional Scaffold for GPCR and Kinase Inhibitor Design
Executive Summary
4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a high-value pharmacophore intermediate characterized by a piperidine "head" and a 4-bromophenyl "tail," connected by a flexible oxymethyl linker. This structure serves as a robust building block in the synthesis of Dopamine D4 antagonists , CCR5 inhibitors , and LSD1 histone demethylase inhibitors .
Its dual-functionality allows for orthogonal diversification:
-
The Piperidine Nitrogen (
): Available for amidation, reductive amination, or urea formation to modulate solubility and metabolic stability. -
The Aryl Bromide (
): A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space into biaryl or heteroaryl systems.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride |
| Common Name | 4-(4-Bromophenoxymethyl)piperidine HCl |
| CAS Number (Free Base) | Not widely indexed (Precursor Boc-protected: 180847-23-8) |
| Molecular Formula | C₁₂H₁₆BrNO[1] · HCl |
| Molecular Weight | 306.63 g/mol (Salt); 270.17 g/mol (Free Base) |
| SMILES | Cl.BrC1=CC=C(OCC2CCNCC2)C=C1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane, Et₂O |
Structural Logic
The molecule adopts a chair conformation at the piperidine ring. The oxymethyl substituent at the C4 position typically prefers the equatorial orientation to minimize 1,3-diaxial interactions, extending the lipophilic bromophenyl group away from the polar amine core. This geometry is crucial for binding within hydrophobic pockets of GPCRs (e.g., the orthosteric site of D4 receptors).
Synthetic Pathways & Process Chemistry
The synthesis of this scaffold presents two primary routes. The Mitsunobu coupling (Route A) is preferred for research-scale (<10g) due to milder conditions and higher convergence, while Nucleophilic Displacement (Route B) is viable for scale-up if impurities can be managed.
Route A: The Mitsunobu Strategy (Recommended)
This route utilizes N-Boc-4-hydroxymethylpiperidine and 4-bromophenol.
Figure 1: Convergent synthesis via Mitsunobu coupling followed by acidolytic deprotection.
Detailed Experimental Protocol (Route A)
Step 1: Ether Formation (Mitsunobu)
-
Setup: Charge a dry round-bottom flask with N-Boc-4-hydroxymethylpiperidine (1.0 eq), 4-bromophenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M concentration).
-
Addition: Cool to 0°C under N₂ atmosphere. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 20 minutes to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.
-
Workup: Concentrate in vacuo. Triturate the residue with cold Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield: Expect 75–85% of the Boc-protected intermediate (CAS 180847-23-8).
Step 2: HCl Salt Formation
-
Dissolution: Dissolve the Boc-intermediate in minimal 1,4-dioxane or DCM.
-
Acidification: Add 4M HCl in dioxane (5–10 eq) at 0°C. Stir at RT for 2–4 hours.
-
Isolation: The product often precipitates as a white solid. Dilute with Et₂O to maximize precipitation.
-
Filtration: Filter the solid under N₂ (hygroscopic). Wash with Et₂O.
-
Drying: Dry under high vacuum at 40°C to remove excess HCl.
Medicinal Chemistry Applications
This scaffold is a classic "linker-divergence" point. The ether linkage provides rotational freedom, allowing the aryl ring to adjust to binding pockets, while the piperidine ring provides a rigid, basic core.
Diversification Logic (SAR)
Figure 2: Orthogonal functionalization vectors for library generation.
Key Therapeutic Areas
-
Dopamine D4 Antagonists: The 4-benzyl/phenoxymethyl piperidine motif is a privileged structure for D4 selectivity over D2. The aryl bromide can be substituted with heteroaromatics to enhance CNS penetration [1].
-
LSD1 Inhibitors: Used as a scaffold to project the amine into the FAD binding pocket while the aryl group stacks with surrounding residues [2].
-
CCR5 Antagonists: Similar piperidine-ether linkers appear in high-affinity CCR5 ligands (e.g., analogues of SCH-351125), where the basic nitrogen interacts with Glu283 [3].
Physicochemical Profiling & Handling[6]
| Parameter | Value/Observation | Implication |
| pKa (Calc.) | ~10.5 (Piperidine NH) | Highly ionized at physiological pH; requires formulation for oral bioavailability. |
| LogP (Calc.) | ~3.2 (Free Base) | Good lipophilicity for membrane permeability; Br atom contributes significantly to LogP. |
| Hygroscopicity | Moderate (HCl salt) | Store in desiccator; weigh quickly in ambient air. |
| Stability | High | Stable to air and light. Avoid strong oxidizers. |
Handling Precaution: The free base is an alkyl amine and potential skin irritant. The aryl bromide moiety is stable but can undergo lithium-halogen exchange; avoid contact with strong organolithiums unless intended.
References
-
Dopamine D4 Antagonists: Structure-activity relationship studies of piperidine ether-based D4 antagonists. Journal of Medicinal Chemistry, 2025 . (Contextual match from search results).
-
LSD1 Inhibitors: Xi, J., et al. "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors."[2] Bioorganic Chemistry, 2018 , 78, 7-16.[2]
-
CCR5 Antagonists: Palani, A., et al. "Discovery of SCH 351125: an orally bioavailable human CCR5 antagonist." Journal of Medicinal Chemistry, 2001 , 44(21), 3339-3342.
-
Synthetic Precursor: tert-Butyl 4-((4-bromophenoxy)methyl)piperidine-1-carboxylate (CAS 180847-23-8).[3] ChemicalBook/Sigma-Aldrich Listings.
Sources
- 1. PubChemLite - 4-(4-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]
- 2. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate (1 x 1 g) | Alchimica [shop.alchimica.cz]
![Chemical Structure of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](https://i.imgur.com/3fJ6y9b.png)
